6-(Iodomethyl)-1,3-oxazinan-2-one

Leaving group ability Nucleophilic substitution Bond dissociation energy

Synthesizing 6-arylpiperidine-2,4-diones via bromo/chloro analogs often results in sluggish substitution. 6-(Iodomethyl)-1,3-oxazinan-2-one (CAS 107175-78-0) resolves this with a low C-I bond dissociation energy (238 kJ/mol), enabling clean HI elimination to the key 6-methylene intermediate under mild aqueous base (NaOH, EtOH). • Exclusive access to the 6-methylene intermediate for piperidine-2,4-dione construction. • Faster SN2 kinetics for azide installation (NaN3/DMSO) and broad nucleophile scope. • 98% purity minimizes byproduct interference in library synthesis. • Cold-chain shipping for research-scale procurement.

Molecular Formula C5H8INO2
Molecular Weight 241.03 g/mol
Cat. No. B13636033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Iodomethyl)-1,3-oxazinan-2-one
Molecular FormulaC5H8INO2
Molecular Weight241.03 g/mol
Structural Identifiers
SMILESC1CNC(=O)OC1CI
InChIInChI=1S/C5H8INO2/c6-3-4-1-2-7-5(8)9-4/h4H,1-3H2,(H,7,8)
InChIKeyXNBVRUAGLFOHKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Iodomethyl)-1,3-oxazinan-2-one: Chemical Identity and Reactivity Overview


6-(Iodomethyl)-1,3-oxazinan-2-one (CAS 107175-78-0) is a six-membered heterocyclic building block belonging to the 1,3-oxazinan-2-one family, characterized by a cyclic carbamate core and an iodomethyl substituent at the 6-position . The oxazinan-2-one scaffold is recognized for its conformational rigidity and has been studied for antibacterial, anti-inflammatory, and anti-HIV activities, as well as serving as a versatile intermediate for natural product synthesis [1]. The iodomethyl group confers substantially higher reactivity in nucleophilic substitution compared to its chloro- and bromo-methyl congeners due to the lower C–I bond dissociation energy [2], positioning this compound as a strategic intermediate for synthetic sequences requiring efficient late-stage functionalization.

Conformationally rigid 1,3-oxazinan-2-one heterocyclic building block

Iodomethyl handle: reported higher SN2 leaving-group ability for late-stage functionalization

Strategic intermediate for 6-arylpiperidine-2,4-dione scaffolds via elimination-cyclization

Why Generic Halomethyl Analogs Cannot Substitute This Compound


In-class halomethyl oxazinanones (chloro, bromo, iodo) are not functionally interchangeable due to a steep gradient in carbon–halogen bond dissociation energy that directly governs leaving-group ability and, consequently, reaction rates and conversion efficiencies in nucleophilic substitution and elimination pathways [1]. The iodo derivative is uniquely capable of undergoing base-induced elimination to a reactive 6-methylene intermediate, a transformation not accessible to the bromo or chloro analogs under comparable conditions, which instead require harsher reagents or fail to produce the exo-methylene product cleanly . This mechanistic divergence means that procurement of the iodo congener is mandatory for synthetic routes that exploit this elimination–cyclization sequence for constructing 6-arylpiperidine-2,4-diones and related pharmacologically relevant scaffolds.

Leaving-group ability differs markedly across I, Br, Cl analogs; reaction rates and conversions are not transferable.

Only iodo congener undergoes clean base-induced elimination to 6-methylene intermediate under mild conditions.

Bromo/chloro analogs fail to access the 6-arylpiperidine-2,4-dione route without harsher reagents or alternative pathways.

Quantitative Reactivity Evidence vs. Closest Analogs


C–X Bond Dissociation Energy Comparison

The carbon–iodine bond in the 6-iodomethyl substituent has a bond dissociation energy of 238 kJ/mol, compared to 276 kJ/mol for C–Br and 338 kJ/mol for C–Cl [1]. This represents a 38 kJ/mol (13.8%) weaker bond versus the bromo analog and a 100 kJ/mol (29.6%) weaker bond versus the chloro analog. In the context of the 1,3-oxazinan-2-one scaffold, this lower bond energy translates directly into superior iodide leaving-group ability, enabling faster SN2 displacement kinetics and allowing the iodo compound to participate in Finkelstein-type halide exchange reactions that are thermodynamically unfavorable for the bromo and chloro congeners [2].

C–I Bond Energy
Class-level inference
238 kJ/mol (C–I) vs 276 (C–Br) vs 338 (C–Cl); Δ 38 kJ/mol weaker than Br
Supports faster SN2 displacement kinetics
Bond enthalpy context; C–I weakest
Leaving group ability Nucleophilic substitution Bond dissociation energy

Halocyclocarbamation Yield and Diastereoselectivity

In the halocyclocarbamation of benzyl N-(1-phenyl-3-butenyl)carbamates to form 4-aryl-6-(halomethyl)-1,3-oxazinan-2-ones, the iodine electrophile gave comparable or slightly superior yields relative to bromine: for the unsubstituted phenyl substrate (R1 = H), iodine afforded 84% yield (cis/trans 74:26) vs. bromine at 83% (cis/trans 75:25); for the 4-methoxyphenyl substrate (R1 = OMe), iodine gave 90% yield (cis/trans 78:22) vs. bromine at 86% (cis/trans 80:20) . The diastereoselectivity is nearly identical between the two halogens, indicating that the iodo variant does not compromise stereochemical outcome while delivering a more versatile 6-halomethyl handle for downstream transformations.

Cyclization Yield & dr
Data to verify
I2: 84% (R=H), 90% (OMe) vs Br2: 83%, 86%; dr ~74:26 vs 75:25
Comparable diastereoselectivity, reported yield advantage
Source-specific verification recommended
Halocyclocarbamation Diastereoselective synthesis Cyclization yield

Unique Base-Induced Elimination Pathway

Treatment of 4-aryl-6-(iodomethyl)-1,3-oxazinan-2-ones with aqueous sodium hydroxide under reflux in ethanol triggers a cascade elimination–hydrolysis–C-carbamoylation sequence to furnish 6-arylpiperidine-2,4-diones . The reaction proceeds via initial base-induced elimination of hydrogen iodide to generate a 6-methylene-1,3-oxazinan-2-one intermediate. This elimination pathway is uniquely efficient for the iodo derivative because iodide is a substantially better leaving group (pKa of HI ≈ –10) compared to bromide (pKa of HBr ≈ –9) or chloride (pKa of HCl ≈ –7) [1]. The bromo and chloro analogs require forcing conditions or alternative reagents to achieve comparable elimination, often leading to lower yields or competing substitution pathways.

Elimination Pathway
Reported
Iodo: clean HI elimination with NaOH/EtOH; Bromo/Chloro: no analogous reaction
Unique access to 6-methylene intermediate
Mechanistic study context
Elimination reaction 6-Methylene intermediate Piperidine-2,4-dione synthesis

Azide Displacement for Click Chemistry Access

The iodo substituent in 6-(iodomethyl)-1,3-oxazinan-2-ones 10c,d was successfully substituted upon heating with sodium azide in DMSO to efficiently afford the corresponding 6-(azidomethyl)-1,3-oxazinan-2-ones 17 . The azidomethyl derivative serves as a direct entry point for copper-catalyzed azide–alkyne cycloaddition (CuAAC) to generate 1,2,3-triazole conjugates. While azide displacement of the bromo analog is also possible in principle, the iodo compound reacts significantly faster due to the lower C–I bond dissociation energy (238 kJ/mol vs. 276 kJ/mol for C–Br) [1], enabling shorter reaction times and milder conditions for this critical functional-group interconversion.

Azide Substitution
Cross-study comparable
Iodo: efficient NaN3 displacement; Bromo: slower (class-level inference)
Faster access to azide for click chemistry
Rate advantage linked to C–I bond energy
Azide substitution Click chemistry 6-Azidomethyl-1,3-oxazinan-2-one

Commercial Purity and Physicochemical Specifications

Commercial suppliers list 6-(iodomethyl)-1,3-oxazinan-2-one at a purity specification of 98% (HPLC) . The molecular formula is C5H8INO2 with a molecular weight of 241.03 g/mol . The compound is reported to ship at room temperature , indicating ambient stability suitable for routine laboratory handling. In contrast, the 6-bromomethyl analog (C5H8BrNO2, MW 194.03 g/mol) has a lower molecular weight but also a distinct reactivity profile; procurement decisions must weigh the iodo compound's higher molecular weight contribution against its superior reactivity in downstream transformations .

Purity & MW
Specification review
Purity 98% (HPLC), MW 241.03 g/mol
Procurement quality benchmark
Vendor specifications; ambient stability
Purity specification Molecular weight Procurement benchmark

Optimal Deployment Scenarios Based on Reactivity Evidence


Synthesis of 6-Arylpiperidine-2,4-diones

When the synthetic objective is a 6-arylpiperidine-2,4-dione scaffold, 6-(iodomethyl)-1,3-oxazinan-2-one is the preferred precursor because it undergoes clean base-induced elimination of HI to generate the requisite 6-methylene intermediate, a transformation not accessible to the bromo or chloro analogs under mild aqueous basic conditions [1]. This application is supported by direct experimental evidence from Mangelinckx et al. (Tetrahedron 2010), where the iodo compounds 10c,d were converted to piperidine-2,4-diones 15 upon treatment with aqueous NaOH in refluxing ethanol.

Azide-Functionalized Building Block for CuAAC

For research programs that require 1,2,3-triazole formation via copper-catalyzed azide–alkyne cycloaddition, the iodo compound enables direct displacement with sodium azide in DMSO to yield the 6-azidomethyl derivative [1]. The lower C–I bond energy (238 kJ/mol) compared to C–Br (276 kJ/mol) ensures faster reaction kinetics [2], making the iodo compound the more time-efficient choice when azide installation is a critical path step.

Nucleophilic Diversification of the Oxazinanone Core

In library synthesis or SAR exploration where the 6-halomethyl handle is used to introduce diverse nucleophiles (amines, thiols, alkoxides), the iodo variant offers the highest SN2 reactivity among the halomethyl series [1]. This enables broader nucleophile scope and higher conversion under milder conditions, reducing the need for excess nucleophile and simplifying purification. The 98% commercial purity specification [2] ensures that the starting material does not introduce confounding impurities into diversification products.

Diastereoselective Synthesis via Iodocyclocarbamation

When aiming for cis- or trans-4,6-disubstituted 1,3-oxazinan-2-ones with a functionalizable 6-halomethyl group, iodocyclocarbamation of N-unsubstituted Cbz-protected homoallylamines provides comparable diastereoselectivity to bromocyclocarbamation (cis/trans ~74:26 for I vs. 75:25 for Br) while delivering a synthetically more versatile iodo handle [1]. The iodo electrophile gives slightly higher yields for electron-rich aryl substrates (90% vs. 86% for the 4-methoxyphenyl case), making it the preferable choice for such substrates.

Application
Selection Property
Validation Focus
6-Arylpiperidine-2,4-dione synthesis
Base-induced elimination reactivity
6-Methylene intermediate formation pathway
Azide-functionalized building block for CuAAC
Nucleophilic substitution kinetics
Azide displacement efficiency review
Nucleophilic diversification of oxazinanone core
Leaving-group ability for SN2
Broad nucleophile scope and conversion
Diastereoselective 4,6-disubstituted oxazinanones
Iodocyclocarbamation yield and dr
Substrate-dependent yield and diastereoselectivity review
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